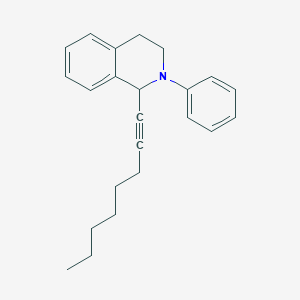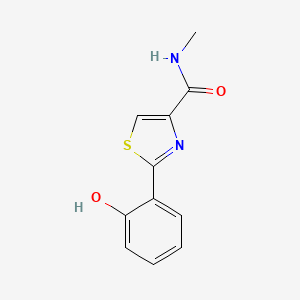
N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide: is a complex organic compound with a unique structure that combines elements of thiazole and cyclohexadienone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Cyclohexadienone Formation: The cyclohexadienone moiety can be synthesized via the oxidation of a cyclohexene derivative using reagents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the thiazole and cyclohexadienone fragments under acidic or basic conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexadienone moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide
- 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide
Uniqueness
N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is unique due to the presence of both the thiazole and cyclohexadienone moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
828936-82-9 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-12-10(15)8-6-16-11(13-8)7-4-2-3-5-9(7)14/h2-6,14H,1H3,(H,12,15) |
InChI Key |
OCFWYVSWPWAXPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
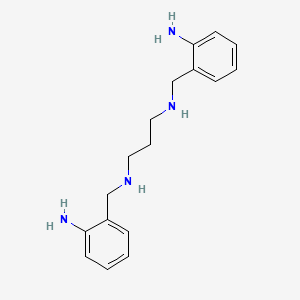
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
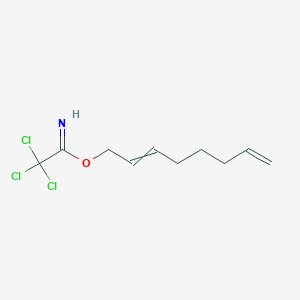
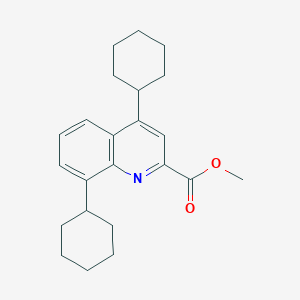
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
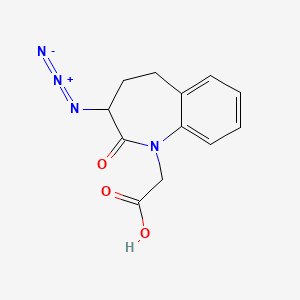
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
